N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide
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Overview
Description
N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes a dioxoisoquinoline core substituted with nitro groups and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide typically involves multiple steps. One common approach is the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the hydroxybenzamide moiety. The reaction conditions often involve heating the reactants in solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzamides, and various oxidized forms of the original compound .
Scientific Research Applications
N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the hydroxybenzamide moiety can interact with specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Naphthalimide derivatives: Similar in structure and used in similar applications, particularly as fluorescent probes and anticancer agents.
Uniqueness
N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide is unique due to its specific combination of nitro and hydroxybenzamide groups, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H10N4O8 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzamide |
InChI |
InChI=1S/C19H10N4O8/c24-10-3-1-9(2-4-10)17(25)20-21-18(26)11-5-7-13(22(28)29)16-14(23(30)31)8-6-12(15(11)16)19(21)27/h1-8,24H,(H,20,25) |
InChI Key |
RMLNGMYDPRHQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)O |
Origin of Product |
United States |
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